molecular formula C15H14F2N2OS B8337604 N-ethyl4-amino-3-(2,4-difluorophenylthio)benzamide

N-ethyl4-amino-3-(2,4-difluorophenylthio)benzamide

Cat. No.: B8337604
M. Wt: 308.3 g/mol
InChI Key: FHERJJNFTCJEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl4-amino-3-(2,4-difluorophenylthio)benzamide is a useful research compound. Its molecular formula is C15H14F2N2OS and its molecular weight is 308.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14F2N2OS

Molecular Weight

308.3 g/mol

IUPAC Name

4-amino-3-(2,4-difluorophenyl)sulfanyl-N-ethylbenzamide

InChI

InChI=1S/C15H14F2N2OS/c1-2-19-15(20)9-3-5-12(18)14(7-9)21-13-6-4-10(16)8-11(13)17/h3-8H,2,18H2,1H3,(H,19,20)

InChI Key

FHERJJNFTCJEQR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N)SC2=C(C=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-ethyl-3-(2,4-difluorophenylthio)4-nitrobenzamide (0.92 g), iron powder (0.92 g) and ammonium chloride (92 mg) in ethanol (10 ml) and water (5 ml) was stirred and refluxed for 2 hours. The mixture was filtered and the filtrate was concentrated. The residue was dissolved in ethyl acetate, washed with water, dried, and evaporated to give an oil of N-ethyl4-amino-3-(2,4-difluorophenylthio)benzamide (0.85 g).
Name
N-ethyl-3-(2,4-difluorophenylthio)4-nitrobenzamide
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.92 g
Type
catalyst
Reaction Step One

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